molecular formula C24H27N5O3S B2442431 (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 898349-72-9

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2442431
M. Wt: 465.57
InChI Key: AVEBRCROSVAQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C24H27N5O3S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study presented the synthesis of various derivatives including naphtho[2,1-b]furan-2-yl compounds, emphasizing the process involving sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone and various reagents to create a range of compounds, some of which share structural similarities with the chemical (Abdelhamid, Shokry, & Tawfiek, 2012).
  • The development of various 1,2,4-triazole derivatives, including the synthesis of compounds involving piperazine as a component, was reported. These compounds were synthesized through reactions involving ester ethoxycarbonylhydrazones and primary amines, showcasing the chemical versatility and potential applications of compounds structurally related to the one (Bektaş et al., 2007).

Antimicrobial and Anticancer Activities

  • Several compounds, including some that involve piperazine and 1,2,4-triazole structures, were synthesized and evaluated for their antimicrobial activities. The structure and potential biological applications of these compounds were characterized, highlighting the relevance of this chemical structure in the development of bioactive compounds (Başoğlu et al., 2013).
  • The synthesis and pharmacological evaluation of a novel series of compounds, including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, were reported. The study delves into the antidepressant and antianxiety activities of these compounds, shedding light on the therapeutic potential of structurally similar chemicals (Kumar et al., 2017).
  • A comprehensive study synthesized new compounds with 1,2,4-triazinone and thiazolo[3,2-b]triazine derivatives, focusing on their antimicrobial activity. The study's findings contribute to the understanding of the antimicrobial potential of compounds with structures related to the chemical (El-Shehry, El‐Hag, & Ewies, 2020).

Corrosion Inhibition

  • Research on the corrosion inhibition of mild steel using organic inhibitors, including compounds structurally similar to (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone, was conducted. The study provides valuable insights into the protective qualities of such compounds against corrosion, indicating their potential industrial applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).

properties

IUPAC Name

[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-3-16-7-9-17(10-8-16)20(21-23(31)29-24(33-21)25-19(4-2)26-29)27-11-13-28(14-12-27)22(30)18-6-5-15-32-18/h5-10,15,20,31H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEBRCROSVAQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone

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